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Introduction

The SWOG S2101 clinical trial, also known as the BiCaZO study, is a Phase Il immunoMATCH
pilot study evaluating the combination of cabozantinib and nivolumab in patients with advanced
solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell
carcinoma (HNSCC).[1][2][3] A key feature of this study is the stratification of patients based on
tumor biomarkers to investigate predictive correlations with treatment response.[1][2][3] These
application notes provide a detailed overview of the study's endpoints and the criteria for
assessing treatment efficacy, intended for researchers, scientists, and professionals in drug
development.

Study Endpoints

The S2101 study is designed with primary and secondary endpoints to thoroughly evaluate the
feasibility of biomarker-based stratification and the efficacy of the combination therapy.

Primary Endpoints

The primary objectives of the S2101 study are centered on the feasibility of real-time biomarker
assessment and the overall response to treatment within biomarker-defined subgroups.[4]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1139106?utm_src=pdf-interest
https://www.benchchem.com/product/b1139106?utm_src=pdf-body
https://www.benchchem.com/product/b1139106?utm_src=pdf-body
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://recist.eortc.org/recist-1-1-2/
https://www.prohealthcare.org/medical-services/clinical-trials/details/?id=165
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://recist.eortc.org/recist-1-1-2/
https://www.prohealthcare.org/medical-services/clinical-trials/details/?id=165
https://www.benchchem.com/product/b1139106?utm_src=pdf-body
https://www.benchchem.com/product/b1139106?utm_src=pdf-body
https://clinicaltrials.cedars-sinai.edu/view/S2101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Endpoint Description

Assessment Method

To assess the proportion of
participants for whom
molecular characterization
based on Tumor Mutational
Feasibility of Molecular Burden (TMB) and Gene
Characterization Expression Profiling (GEP) for
Tumor Inflammation Score
(TIS) can be completed within
a 21-day turnaround time from

biopsy.[4]

Tracking of sample receipt,
processing, and reporting

timelines.

To evaluate the efficacy of
cabozantinib plus nivolumab
by determining the proportion
of patients with a confirmed or
unconfirmed partial response

Overall Response Rate (ORR)
(PR) or complete response

(CR). This is assessed in each

disease cohort, both across

and within the tumor biomarker

subgroups.[4]

Tumor assessments using
imaging studies, evaluated by
RECIST 1.1 criteria.

Secondary Endpoints

The secondary endpoints aim to provide a broader understanding of the treatment's efficacy,

safety, and the role of the selected biomarkers.[4]
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Endpoint

Description

Assessment Method

Difference in ORR

To assess the difference in
Overall Response Rate

between the defined tumor
marker subgroups for each

disease cohort.[4]

Statistical comparison of ORR
between biomarker-defined

patient groups.

Safety and Tolerability

To assess the safety and
tolerability profile of the
cabozantinib and nivolumab
combination in the study

population.

Monitoring and grading of
adverse events according to a
standardized system (e.g.,
CTCAE).

Disease Control Rate (DCR)

To estimate the proportion of
patients who achieve a
complete response, partial

response, or stable disease.[4]

Tumor assessments using
imaging studies, evaluated by
RECIST 1.1 criteria.

Progression-Free Survival
(PFS)

To estimate the time from
treatment initiation to disease
progression or death from any
cause.[4][5][6][71[8][°]

Regular tumor assessments
via imaging to determine the
date of the first documented

disease progression.

Overall Survival (OS)

To estimate the time from
treatment initiation to death
from any cause.[4][5][7][9]

Monitoring of patient survival

status.

Assay Failure Rate and Timing

To assess the proportion of
patients with assay failure and
the time from tissue collection
to the determination of the

molecular group.[4]

Laboratory and data

management tracking.

Efficacy Assessment Criteria

The evaluation of treatment efficacy in the S2101 study is based on the standardized
Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[1][2][10][11][12][13]

[14]
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RECIST 1.1 Overview

RECIST 1.1 provides a standardized methodology for measuring tumor burden and defining
objective changes in tumor size in response to therapy.[1][2][10][11][12][13][14]

o Measurable Lesions: At baseline, up to five of the largest and most reproducible lesions are
selected as "target lesions," with a maximum of two lesions per organ.[1][12] To be
considered measurable, lesions must have a longest diameter of at least 10 mm on CT scan
(with a slice thickness of no more than 5 mm).[1][10] Lymph nodes are considered
measurable if their short axis is 215 mm.[10][12]

» Non-Target Lesions: All other sites of disease are identified as "non-target lesions" and are
followed qualitatively.[1]

o Baseline Assessment: The sum of the longest diameters of all target lesions is calculated at
baseline and serves as the reference for subsequent response assessments.[1]

Response Categories

The following categories are used to classify the tumor response at each evaluation time point:
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Response Category Criteria

Disappearance of all target lesions. Any
Complete Response (CR) pathological lymph nodes must have a reduction
in their short axis to <10 mm.[1][11]

At least a 30% decrease in the sum of the
Partial Response (PR) diameters of target lesions, taking the baseline

sum as a reference.[1][11]

At least a 20% increase in the sum of the
diameters of target lesions, taking the smallest
sum recorded since the start of treatment as a
Progressive Disease (PD) reference. There must also be an absolute
increase of at least 5 mm. The appearance of
one or more new lesions is also considered

progressive disease.[1][2][11]

Neither sufficient shrinkage to qualify for PR nor
Stable Di (sD) sufficient increase to qualify for PD, taking the
able Disease
smallest sum of diameters while on study as a

reference.[11]

Experimental Protocols
Tumor Biomarker Assessment

A central component of the S2101 study is the stratification of patients based on two key
biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Score (TIS) derived

from gene expression profiling.
1. Tissue Sample Acquisition and Processing:
» Biopsy: A fresh biopsy of a tumor lesion is required for biomarker analysis.[15]

o Sample Handling: The collected tissue is handled according to specific protocols to preserve
the integrity of nucleic acids for downstream analysis. This typically involves immediate
fixation in formalin and embedding in paraffin (FFPE) or snap-freezing.
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Pathology Review: A pathologist reviews the tissue to confirm the presence of sufficient
tumor cells for analysis.

. Tumor Mutational Burden (TMB) Analysis:

Methodology: TMB is determined using whole-exome sequencing (WES) to identify the total
number of somatic mutations per megabase of the tumor genome.

Protocol:

DNA Extraction: Genomic DNA is extracted from the tumor tissue and a matched normal

[¢]

blood sample.

o Library Preparation: DNA is fragmented, and sequencing libraries are prepared using a
commercially available kit.

o Exome Capture: The coding regions of the genome (exome) are captured using
hybridization probes.

o Sequencing: The captured DNA is sequenced on a high-throughput sequencing platform.
o Bioinformatics Analysis:
» Sequencing reads are aligned to the human reference genome.

= Somatic mutations (single nucleotide variants and small insertions/deletions) are
identified by comparing the tumor and normal sequences.

» The TMB is calculated as the number of non-synonymous mutations per megabase of
the captured exome.

. Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS):

Methodology: The TIS is a multi-gene signature that reflects the level of immune-related
gene expression in the tumor microenvironment.

Protocol:
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o RNA Extraction: Total RNA is extracted from the tumor tissue.

o Gene Expression Analysis: The expression levels of a predefined panel of immune-related
genes are measured. This can be done using various platforms such as NanoString

nCounter or RNA sequencing.

o TIS Calculation: A proprietary algorithm is used to calculate the TIS based on the

expression levels of the signature genes.
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Caption: Workflow of the $S2101 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://tlcr.amegroups.org/article/view/287/html
https://tlcr.amegroups.org/article/view/287/html
https://tlcr.amegroups.org/article/view/287/html
https://tlcr.amegroups.org/article/view/287/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3654394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3654394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6636299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6636299/
https://epos.myesr.org/poster/esr/ecr2024/C-19396/findings%20and%20procedure%20details
https://www.youtube.com/watch?v=ggTIAfwRdiY
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://www.swog.org/sites/default/files/docs/2018-09/Oishi_Recist.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183261/
https://www.swog.org/sites/default/files/pdf/Clinical%20trial%20summary.S2101.20221016.pdf
https://www.benchchem.com/product/b1139106#s2101-study-endpoints-and-efficacy-assessment-criteria
https://www.benchchem.com/product/b1139106#s2101-study-endpoints-and-efficacy-assessment-criteria
https://www.benchchem.com/product/b1139106#s2101-study-endpoints-and-efficacy-assessment-criteria
https://www.benchchem.com/product/b1139106#s2101-study-endpoints-and-efficacy-assessment-criteria
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139106?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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